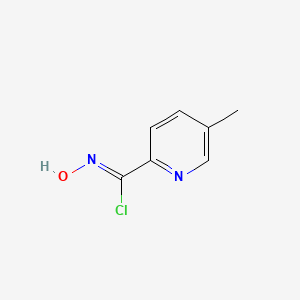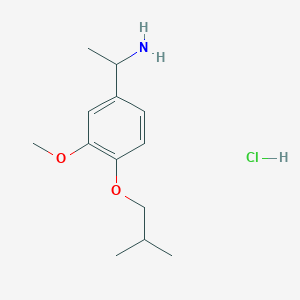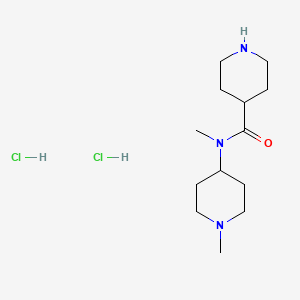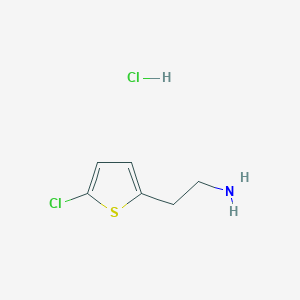
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride” is a complex organic compound. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as piperidines and pyridines have well-documented synthesis methods . For example, piperidines can be synthesized through intra- and intermolecular reactions .Applications De Recherche Scientifique
1. Synthesis and Organic Chemistry
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride has been studied for its applications in the synthesis of substituted pyridines. In particular, its role in regiocontrolled [4 + 2] cycloadditions of oximinosulfonates to form pyridine rings is notable. This process is significant in organic synthesis, particularly in the creation of complex organic molecules and cycloadducts (Danheiser, R., Renslo, A., Amos, D. T., & Wright, G., 2003).
2. Metal Extraction
Research has been conducted on using derivatives of N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride in the extraction of copper(II) from chloride solutions. The study emphasized the impact of various variables such as extractant structure, metal concentration, and chloride ions on copper(II) extraction efficiency (Wojciechowska, I., Wieszczycka, K., Aksamitowski, P., & Wojciechowska, A., 2017).
3. Chemical Reactions and Mechanisms
The compound has been utilized in studying the beta-adrenoreceptor blocking activity of [[3-(alkylamine)-2-hydroxypropyl]oximino]pyridines. This research focused on the synthesis and evaluation of these compounds, highlighting the importance of the structure-activity relationship in medicinal chemistry (Manna, F., Bolasco, A., Bizzarri, B., Lena, R., Chimenti, F., Filippelli, A., Palla, A., & Fontana, M., 1996).
4. Catalysis and Synthesis
Studies have been conducted on the use of N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride derivatives in catalysis, specifically in the synthesis of organic carbonates from epoxides and CO2. The use of hydroxy-containing ionic liquids in this process highlights the role of this compound in green chemistry and sustainable synthesis methods (Lyubimov, S. E., Zvinchuk, A. A., Chowdhury, B., & Davankov, V., 2020).
Orientations Futures
While specific future directions for this compound are not available, there is ongoing research into the synthesis and applications of similar compounds such as pyridines and piperidines . These compounds are important in the pharmaceutical industry, and new methods of synthesis and potential applications are areas of active research .
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA, and they play crucial roles in various biological processes.
Mode of Action
The interaction of these compounds with their targets often involves the formation of covalent or non-covalent bonds, leading to changes in the target’s structure or function . This can result in the activation or inhibition of the target, depending on the specific compound and target involved.
Biochemical Pathways
These compounds can affect a variety of biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely, depending on the specific compound and its targets. For example, some compounds might induce cell death in cancer cells, while others might inhibit the replication of viruses .
Propriétés
IUPAC Name |
(2Z)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMBKAPEJFXZNH-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)





![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)

![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)